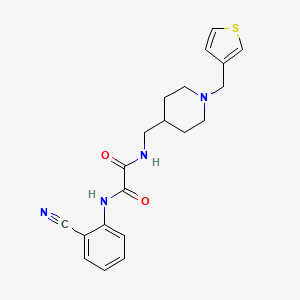
3-(1-(2,5-dichlorothiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(2,5-dichlorothiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, also known as PF-06463922, is a novel and selective inhibitor of the protein tyrosine kinase 2 (TYK2). TYK2 belongs to the Janus kinase (JAK) family of enzymes and plays a crucial role in the signaling pathways of various cytokines, such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. Therefore, PF-06463922 has potential applications in the treatment of autoimmune diseases, inflammatory disorders, and cancer.
Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Activity : The synthesis of new quinazolinones derivatives demonstrated antimicrobial activity. These compounds were synthesized through reactions involving various nitrogen nucleophiles, showing potential for antibacterial and antifungal applications (Naganagowda & Petsom, 2011).
Antihypertensive Agents : Piperidine derivatives with a quinazoline ring system have been synthesized and tested for their antihypertensive activity. Certain derivatives showed significant hypotension in models, indicating their potential as antihypertensive agents (Takai et al., 1986).
Insecticidal Efficacy : Novel bis quinazolinone derivatives have been synthesized and their insecticidal efficacy studied. These compounds, developed through reactions with different nitrogen nucleophiles, showed promising insecticidal properties (El-Shahawi et al., 2016).
Antifungal Activities : Quinazolinone derivatives have been studied for their antifungal activities. Compounds synthesized through specific reactions exhibited potential antifungal properties, contributing to the development of new antifungal agents (Shivan & Holla, 2011).
Anticonvulsant Properties : The synthesis of 2,3-disubstituted quinazolones as possible anticonvulsants was explored. These compounds, prepared through condensation reactions, showed significant activity against pentylenetetrazol-induced seizures, indicating their potential as anticonvulsant agents (Misra et al., 1978).
Diuretic Agents : Novel quinazolinone derivatives have been synthesized and evaluated as diuretic agents. Some compounds, particularly those containing thiazole or 1,3,4-thiadiazole moieties, exhibited significant diuretic activity, highlighting their potential in diuretic therapy (Maarouf et al., 2004).
properties
IUPAC Name |
3-[1-(2,5-dichlorothiophene-3-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2S/c19-15-8-13(16(20)26-15)17(24)22-7-3-4-11(9-22)23-10-21-14-6-2-1-5-12(14)18(23)25/h1-2,5-6,8,10-11H,3-4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAZZRFJYVXYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(SC(=C2)Cl)Cl)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2,5-dichlorothiophene-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2440645.png)

![6-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B2440647.png)

![1-Azabicyclo[2.2.1]heptan-4-ylmethanamine](/img/structure/B2440650.png)


![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2440654.png)
![3-[(3,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2,4-dichloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2440659.png)

![N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2440665.png)
![4-[2-(2-Bromophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2440667.png)